molecular formula C8H18N2 B1465678 1-[(Ethylamino)methyl]cyclopentan-1-amine CAS No. 1247105-21-0

1-[(Ethylamino)methyl]cyclopentan-1-amine

Cat. No. B1465678
CAS RN: 1247105-21-0
M. Wt: 142.24 g/mol
InChI Key: XKVQUNHGJHUEKP-UHFFFAOYSA-N
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Description

1-[(Ethylamino)methyl]cyclopentan-1-amine is a chemical compound that contains a total of 28 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) . It is widely used in scientific research due to its versatile properties and unique structure, making it an ideal candidate for various applications, including drug synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered cyclopentane ring with an ethylamino methyl group attached to one of the carbons . This structure includes both primary and secondary aliphatic amines .

Scientific Research Applications

Structural and Computational Studies

Research on cathinones, including compounds structurally related to "1-[(Ethylamino)methyl]cyclopentan-1-amine", highlights the importance of structural and computational studies in understanding the chemical and physical properties of such substances. X-ray structures, FTIR, UV-Vis, NMR spectroscopy, and density functional theory (DFT) methods have been utilized to characterize these compounds, providing insights into their molecular geometries and electronic spectra (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Corrosion Inhibition

A study on the electrochemical behavior of imidazoline compounds, which share structural similarities with "this compound", demonstrates their potential as corrosion inhibitors. These compounds exhibit good corrosion inhibition efficiency, with their effectiveness attributed to the presence of nitrogen atoms and the geometry of the heterocyclic ring, promoting coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Catalysis and Polymerization

Research into bis(diphenylphosphino)amine (PNP) ligands for ethylene tetramerization catalysis, involving compounds with structural elements similar to "this compound", indicates the importance of N-alkyl moiety structural tuning for efficient catalyst performance. These studies contribute to the development of high-activity, selective catalysts for industrial polymerization processes (Kuhlmann, Blann, Bollmann, Dixon, Killian, Maumela, Maumela, Morgan, Pretorius, Taccardi, & Wasserscheid, 2007).

Drug Discovery and Medicinal Chemistry

The synthesis and evaluation of cyclopentane amide derivatives for their neuraminidase inhibitory activity highlight the potential of compounds structurally related to "this compound" in the development of antiviral drugs. Such studies are crucial for identifying effective and safe inhibitors of influenza neuraminidases, contributing to the ongoing efforts in antiviral drug discovery (Chand, Babu, Bantia, Rowland, Dehghani, Kotian, Hutchison, Ali, Brouillette, El-Kattan, & Lin, 2004).

properties

IUPAC Name

1-(ethylaminomethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVQUNHGJHUEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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